butyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
BUTYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a butyl ester group and a methoxyphenyl substituent on the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves the esterification of the corresponding chromen-4-one derivative with butyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of BUTYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BUTYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding hydroxyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, BUTYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The chromen-4-one core is known to interact with various enzymes, making it a valuable scaffold for the development of enzyme inhibitors.
Medicine
In medicinal chemistry, BUTYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of BUTYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-4-one core can bind to the active site of enzymes, inhibiting their activity. This interaction is mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure with chromen-4-one derivatives and exhibit similar biological activities.
Flavonoids: These natural compounds also contain a chromen-4-one core and are known for their diverse biological activities.
Uniqueness
BUTYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to the presence of the butyl ester group and the methoxyphenyl substituent. These structural features enhance its solubility and bioavailability, making it a more effective compound in various applications compared to its analogs.
Properties
Molecular Formula |
C22H22O6 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
butyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C22H22O6/c1-3-4-11-26-21(23)14-27-15-9-10-17-20(12-15)28-13-18(22(17)24)16-7-5-6-8-19(16)25-2/h5-10,12-13H,3-4,11,14H2,1-2H3 |
InChI Key |
UDSREMZOTIHGQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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